Cdk8-IN-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CDK8-IN-4 是一种选择性抑制剂,靶向细胞周期蛋白依赖性激酶 8 (CDK8),后者是细胞周期蛋白依赖性激酶家族的成员。CDK8 在调节转录过程中发挥着至关重要的作用,它通过磷酸化转录因子并通过调控因子复合物来控制转录过程。 由于 this compound 能够抑制 CDK8 的活性,而 CDK8 活性通常与肿瘤进展相关,因此该化合物已成为癌症研究中一个很有前景的化合物 .
准备方法
CDK8-IN-4 的合成涉及多个步骤,包括关键中间体的制备和最终的偶联反应。合成路线通常从制备取代的吡啶衍生物开始,然后进行一系列反应以引入抑制 CDK8 所必需的官能团。 反应条件通常涉及使用有机溶剂、催化剂以及特定的温度和压力条件来实现高产率和高纯度 .
This compound 的工业生产方法可能涉及使用优化的反应条件进行大规模合成,以确保成本效益和可扩展性。 这包括使用连续流动反应器、自动化合成平台和先进的纯化技术来大量生产 this compound .
化学反应分析
CDK8-IN-4 会发生各种化学反应,包括:
氧化: this compound 在特定条件下可以被氧化,形成氧化衍生物。常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等试剂来进行,从而获得 this compound 的还原形式。
这些反应形成的主要产物取决于所用试剂和条件的具体情况。 例如,氧化可能会产生羟基化衍生物,而还原则可以产生脱羟基形式 .
科学研究应用
CDK8-IN-4 具有广泛的科学研究应用,包括:
化学: This compound 被用作工具化合物,用于研究 CDK8 在各种生化途径中的作用,并开发具有更高选择性和效力的新型抑制剂.
生物学: 在生物学研究中,this compound 用于研究 CDK8 在细胞周期调控、转录和信号转导中的功能。
作用机制
CDK8-IN-4 通过选择性抑制 CDK8 的激酶活性来发挥作用。CDK8 是调控因子复合物的关键组成部分,该复合物通过磷酸化转录因子和 RNA 聚合酶 II 来调节转录。 通过抑制 CDK8,this compound 会破坏参与细胞增殖、存活和分化的基因的转录调控 .
This compound 的分子靶点包括 c-MYC 和 STATs 等转录因子,这些因子对肿瘤生长和进展至关重要。 This compound 还会影响 Wnt/β-连环蛋白和 Notch 途径等信号通路,这些通路与癌症发展有关 .
相似化合物的比较
CDK8-IN-4 与其他 CDK8 抑制剂相比具有独特的特点,因为它具有很高的选择性和效力。类似的化合物包括:
CDK8-IN-1: 另一种选择性 CDK8 抑制剂,具有不同的化学结构,但抑制活性相似。
CDK8-IN-2: 一种有效的 CDK8 抑制剂,对 CDK19(CDK8 的旁系同源物)也具有额外活性。
CDK8-IN-3: CDK8 和 CDK19 的双重抑制剂,具有改善的药代动力学特性
This compound 由于其能够选择性抑制 CDK8,而不会显着影响其他激酶,因此在研究 CDK8 特异性通路和开发靶向疗法方面具有宝贵的价值 .
生物活性
Cdk8-IN-4 is a selective inhibitor of Cyclin-dependent kinase 8 (CDK8), a member of the cyclin-dependent kinase family that plays a critical role in regulating transcription and is implicated in various cancers. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in cancer models, and potential therapeutic implications.
Overview of CDK8
CDK8 is part of the Mediator complex and is known for its dual role in transcription regulation—acting as both a co-repressor and a co-activator depending on the cellular context. It interacts with various transcription factors and is involved in phosphorylating the C-terminal domain (CTD) of RNA polymerase II, which is crucial for transcriptional elongation . The complexity of CDK8's function makes it an attractive target for cancer therapy, particularly due to its overexpression in several malignancies.
This compound functions by selectively inhibiting CDK8's kinase activity, which disrupts its interaction with transcriptional regulators. This inhibition leads to:
- Decreased Phosphorylation : Inhibition results in reduced phosphorylation of RNA polymerase II at Ser2 and Ser5, impairing transcriptional activation of immediate early genes (IEGs) .
- Altered Gene Expression : this compound has been shown to modulate the expression of genes involved in oncogenic pathways, thereby influencing tumor progression .
In Vitro Studies
This compound has demonstrated significant efficacy in various cancer cell lines. For instance:
- Colorectal Cancer : In HCT116 cells, treatment with this compound resulted in decreased cell viability and induced apoptosis, correlating with downregulation of CDK8-target genes involved in proliferation .
- Leukemia : In B-cell acute lymphoblastic leukemia models, this compound treatment led to prolonged disease latency and reduced tumor burden, highlighting its potential as a therapeutic agent .
In Vivo Studies
In mouse models, this compound has shown promising results:
- Tumor Growth Inhibition : Administration of this compound resulted in significant tumor size reduction in xenograft models of colon cancer. The compound effectively inhibited CDK8 activity, leading to decreased expression of oncogenes associated with tumor growth .
Case Studies
- Case Study 1 : A study involving patients with colorectal cancer showed that high CDK8 expression correlated with poor prognosis. Treatment with this compound improved survival rates by reducing tumor growth and metastasis .
- Case Study 2 : In a clinical trial setting, patients with advanced solid tumors receiving this compound exhibited a notable reduction in tumor markers and improved quality of life metrics compared to control groups .
Research Findings
Recent studies have highlighted the following key findings regarding this compound:
Study | Findings | Implications |
---|---|---|
Chen et al., 2023 | This compound inhibits phosphorylation of CTD in RNA Pol II | Suggests potential for use in therapies targeting transcriptional dysregulation |
Donner et al., 2010 | Knockdown of CDK8 impairs recruitment of SEC to IEG gene sites | Indicates that this compound may affect early gene response mechanisms |
Galbraith et al., 2013 | CDK8-Mediator complex essential for hypoxia-inducible gene transactivation | Highlights broader implications for targeting CDK8 in hypoxic tumors |
属性
IUPAC Name |
(2R)-2-[[5-(1H-indazol-5-yl)pyridin-3-yl]amino]-2-phenylethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c25-13-20(14-4-2-1-3-5-14)23-18-9-16(10-21-12-18)15-6-7-19-17(8-15)11-22-24-19/h1-12,20,23,25H,13H2,(H,22,24)/t20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKCKMKPKIUZOF-FQEVSTJZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC2=CN=CC(=C2)C3=CC4=C(C=C3)NN=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CO)NC2=CN=CC(=C2)C3=CC4=C(C=C3)NN=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。